

Unveiling the Spectroscopic Signature of 12-Oxocalanolide A: A Technical Guide

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Compound of Interest

Compound Name: 12-Oxocalanolide A

Cat. No.: B021983

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This technical guide provides a comprehensive overview of the spectroscopic data and characterization of **12-Oxocalanolide A**, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI). Drawing from foundational research, this document presents detailed spectroscopic data in a structured format, outlines experimental protocols for its characterization, and visualizes the general workflow for the isolation and analysis of such natural products.

Core Spectroscopic Data

The structural elucidation of **12-Oxocalanolide A** is critically dependent on a suite of spectroscopic techniques. The following tables summarize the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), providing a detailed fingerprint of the molecule.

¹H NMR Spectroscopic Data

Table 1: ¹H NMR (Proton Nuclear Magnetic Resonance) Data for **12-Oxocalanolide A**

Position	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
5	7.35	s	9.8
8	6.55	d	
7	5.55	d	
11	4.55	d	
10	3.25	m	7.5
4-CH ₂	2.50	t	
4-CH ₂ CH ₂	1.60	m	
10-CH ₃	1.50	s	
10-CH ₃	1.45	s	5.4
11-CH ₃	1.25	d	
4-CH ₂ CH ₂ CH ₃	0.95	t	

Solvent: CDCl₃

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data for **12-Oxocalanolide A**

Position	Chemical Shift (δ , ppm)
12 (C=O)	204.5
2 (C=O)	160.5
6	157.0
4a	155.5
9a	153.0
5	128.5
8	127.5
7	115.5
4	113.0
9	105.0
6a	103.5
10	78.5
11	78.0
10-C(CH ₃) ₂	28.0
11-CH ₃	26.5
4-CH ₂	22.5
4-CH ₂ CH ₂	14.0
10-CH ₃	14.0

Solvent: CDCl₃

Mass Spectrometry Data

Table 3: Mass Spectrometry Data for **12-Oxocalanolide A**

Technique	Ionization Mode	Observed m/z	Interpretation
HR-FABMS	Positive	369.1651	[M+H] ⁺ (Calculated for C ₂₂ H ₂₅ O ₅ : 369.1651)

Experimental Protocols

The characterization of **12-Oxocalanolide A** involves a series of meticulous experimental procedures, from its synthesis or isolation to its spectroscopic analysis.

General Synthesis and Purification

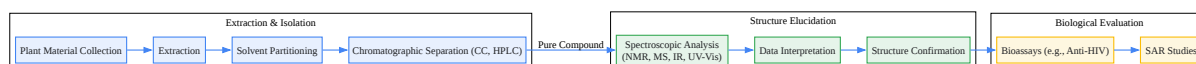
12-Oxocalanolide A can be synthesized from (+)-calanolide A. A solution of (+)-calanolide A in dichloromethane is treated with pyridinium chlorochromate (PCC). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the mixture is filtered through a pad of silica gel and the solvent is evaporated under reduced pressure. The resulting residue is then purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield pure **12-Oxocalanolide A**.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
- Mass Spectrometry (MS):** High-resolution mass spectra are obtained using a Fast Atom Bombardment (FAB) mass spectrometer.
- Infrared (IR) Spectroscopy:** IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrophotometer. The spectrum for **12-Oxocalanolide A** shows characteristic absorption bands at 1725 cm⁻¹ (ketone C=O), 1680 cm⁻¹ (lactone C=O), and 1620 cm⁻¹ (C=C).
- Ultraviolet-Visible (UV-Vis) Spectroscopy:** UV-Vis spectra are recorded in methanol. **12-Oxocalanolide A** exhibits absorption maxima (λ_{max}) at 230, 285, and 330 nm.

Workflow for Natural Product Characterization

The following diagram illustrates the generalized workflow for the isolation and characterization of a natural product like **12-Oxocalanolide A**.



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Fig. 1: Generalized workflow for natural product discovery.

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